molecular formula C22H19FN4O3 B2932407 2-(4-Fluorophenyl)-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 903852-52-8

2-(4-Fluorophenyl)-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2932407
CAS No.: 903852-52-8
M. Wt: 406.417
InChI Key: HCHFMNYPMCVJTR-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by the presence of a fluorophenyl group, a methoxybenzoyl-substituted piperazine ring, and an oxazole ring with a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to cyclization and functional group modifications to yield the final product. Common reagents used in these reactions include fluorobenzene derivatives, methoxybenzoyl chloride, and piperazine. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the fluorophenyl and methoxybenzoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Fluorophenyl)-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-Fluorophenyl)-2-[4-(3-methoxybenzoyl)piperazin-1-yl]quinoline
  • 4-(4-Fluorophenyl)-1-(2-(methylamino)benzoyl)semicarbazide

Uniqueness

Compared to similar compounds, 2-(4-Fluorophenyl)-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-(4-fluorophenyl)-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3/c1-29-18-4-2-3-16(13-18)21(28)26-9-11-27(12-10-26)22-19(14-24)25-20(30-22)15-5-7-17(23)8-6-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHFMNYPMCVJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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